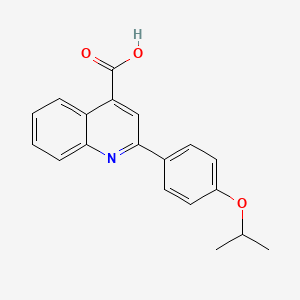

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-12(2)23-14-9-7-13(8-10-14)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWZQSBTGVJYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976793 | |

| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-14-2 | |

| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Analytical Characterization of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid

[1]

Executive Summary

This technical guide details the structural analysis and characterization protocols for 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid , a pharmacologically significant scaffold belonging to the 2-arylquinoline-4-carboxylic acid (Cinchophen) class.[1][2] This molecular framework is a critical intermediate in the development of Histone Deacetylase (HDAC) inhibitors, antimalarials (related to Cipargamin), and antimicrobial agents.[1][2]

This document is designed for medicinal chemists and analytical scientists, focusing on the Pfitzinger reaction synthesis pathway, NMR spectroscopic assignment strategies, and mass spectrometry fragmentation logic.[1][2]

Synthesis Context: The Pfitzinger Reaction

To understand the impurity profile and structural connectivity, one must first understand the genesis of the molecule.[1][2] The most robust synthetic route is the Pfitzinger Reaction , which involves the condensation of isatin with a ketone under strong alkaline conditions.[1][2][3]

Reaction Mechanism[1][3][4][5][6]

-

Ring Opening: Isatin is hydrolyzed by KOH to form isatinate (keto-acid).[1][2]

-

Condensation: The ketone (4'-Isopropoxyacetophenone) condenses with the amine of the isatinate.[2]

-

Cyclization: Intramolecular cyclization and dehydration yield the quinoline-4-carboxylic acid core.[1]

Visualization: Synthesis Pathway

Figure 1: The Pfitzinger reaction pathway transforming Isatin and 4'-Isopropoxyacetophenone into the target quinoline scaffold.[1][2][4][5]

Spectroscopic Profiling (NMR)

Characterizing this molecule requires overcoming solubility challenges common to zwitterionic quinoline acids.

Experimental Protocol: Sample Preparation

-

Solvent: DMSO-d6 is the mandatory solvent.[1]

-

Concentration: 10–15 mg in 0.6 mL DMSO-d6.

-

Temperature: 298 K (Standard), elevate to 313 K if acid proton exchange causes excessive broadening.

1H-NMR Assignment Logic

The spectrum is defined by three distinct regions: the aliphatic isopropyl "flag," the aromatic quinoline core, and the deshielded carboxylic acid.[1][2]

| Region | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Acidic | 13.0 – 14.0 | Broad Singlet | 1H | COOH .[1][2][6] Highly deshielded due to anisotropy of the carbonyl and H-bonding.[1][7] May be invisible if wet DMSO is used (exchange).[1][2] |

| Aromatic | 8.60 – 8.65 | Doublet ( | 1H | H-8 (Quinoline).[1][2] Deshielded by the adjacent Nitrogen lone pair.[2] |

| Aromatic | 8.30 – 8.40 | Singlet | 1H | H-3 (Quinoline).[1][2] Characteristic singlet for 2,4-disubstituted quinolines. |

| Aromatic | 8.10 – 8.20 | Doublet ( | 2H | H-2', H-6' (Phenyl).[1][2] Part of the AA'BB' system, ortho to the quinoline ring.[1][2] |

| Aromatic | 7.60 – 7.80 | Multiplet | 2H | H-5, H-7 (Quinoline).[1][2] Overlapping signals typical of the fused ring system.[2] |

| Aromatic | 7.00 – 7.10 | Doublet ( | 2H | H-3', H-5' (Phenyl).[1][2] Ortho to the isopropoxy group; shielded by the oxygen donation.[2] |

| Aliphatic | 4.65 – 4.75 | Septet ( | 1H | CH (Isopropyl).[1][2] Methine proton coupled to two methyl groups.[1] |

| Aliphatic | 1.30 – 1.35 | Doublet ( | 6H | (CH3)2 (Isopropyl).[1][2] Methyl protons.[1][4] |

Critical Validation Step:

The coupling constant (

Mass Spectrometry & Fragmentation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.[1][2]

Experimental Parameters

-

Mode: Positive (

) and Negative ( -

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]

Fragmentation Logic (ESI+)

When analyzing the MS/MS spectrum, look for these signature losses:

Analytical Workflow: Structure Confirmation

The following decision tree illustrates the logical flow for confirming the structure and troubleshooting common anomalies.

Figure 2: Analytical decision tree for validating the this compound structure.

Quality Control: HPLC Method

For purity assessment in drug development contexts, a reverse-phase method is required.[1]

Protocol:

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology, 2022.[1] [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (MDPI), 2016.[1] [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts, 2025. [Link]

Sources

Physicochemical properties of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its structural, physicochemical, and spectroscopic properties. In the absence of extensive published experimental data for this specific analogue, this document serves as a predictive guide and a practical manual, offering detailed protocols for its synthesis and the empirical determination of its key physicochemical parameters. The insights and methodologies presented herein are designed to empower researchers in drug discovery and development to effectively synthesize, characterize, and evaluate this compound for its therapeutic potential.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. This compound is comprised of a quinoline-4-carboxylic acid core substituted at the 2-position with a 4-isopropoxyphenyl group.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₁₇NO₃ |

| Molecular Weight | 307.34 g/mol |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

| InChI Key | BDVQVUNFKGDLKC-UHFFFAOYSA-N |

Predicted Physicochemical Properties

For novel or sparsely studied compounds, computational prediction of physicochemical properties is an invaluable tool in early-stage drug discovery. These predictions guide experimental design and help anticipate a compound's behavior in biological systems. The following properties for this compound have been estimated using well-established algorithms such as those found in ALOGPS and Molinspiration.[2][3]

| Parameter | Predicted Value | Significance in Drug Development |

| LogP (o/w) | 4.6 - 5.1 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. Values >5 can sometimes be associated with challenges in bioavailability.[4][5] |

| Aqueous Solubility (logS) | -4.5 to -5.5 (mol/L) | Predicts low aqueous solubility, a critical factor that can limit oral absorption and formulation options.[2] |

| pKa (Carboxylic Acid) | 4.2 - 4.8 | The acidic nature of the molecule. This value dictates the ionization state at physiological pH (7.4), where it will be predominantly deprotonated, impacting solubility, binding, and transport.[6] |

Disclaimer: These values are generated from in silico models and should be considered as estimates. Experimental verification is essential and protocols for this are provided in Section 4.

Synthesis and Characterization

The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established in the literature. The Doebner and Pfitzinger reactions are the most common and versatile methods.[7][8]

Synthetic Pathways

The Doebner reaction, a one-pot three-component synthesis, is often preferred for its operational simplicity.[9] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Caption: General workflow for the Doebner synthesis of the target compound.

Detailed Synthetic Protocol (Doebner Reaction)

This protocol provides a practical approach for laboratory-scale synthesis.

Materials:

-

4-Isopropoxyaniline (1.0 mmol, 1 eq.)

-

Benzaldehyde (1.0 mmol, 1 eq.)

-

Pyruvic Acid (1.0 mmol, 1 eq.)

-

Ethanol (15 mL)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropoxyaniline, benzaldehyde, and pyruvic acid.[10]

-

Add ethanol as the solvent.

-

Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

The product often precipitates from the solution upon cooling. If not, the volume of ethanol can be reduced under vacuum, or the solution can be cooled in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Experimental Determination of Physicochemical Properties

The following section details robust, field-proven protocols for the experimental determination of critical physicochemical parameters.

pKa Determination via Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the addition of a titrant.[1][11]

Caption: Workflow for pKa determination using potentiometric titration.

Protocol:

-

Preparation: Calibrate a pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0).[12] Prepare a ~1 mM solution of the compound in a suitable solvent mixture (e.g., 50:50 methanol:water) to ensure solubility. Add a background electrolyte (e.g., KCl to 0.15 M) to maintain constant ionic strength.[1]

-

Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) and purge with nitrogen to remove dissolved CO₂.

-

Immerse the calibrated pH electrode into the solution.

-

Add a standardized solution of 0.1 M NaOH in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH value at the midpoint of the buffer region, which corresponds to the point where half of the acid has been neutralized (the half-equivalence point).[1]

LogP Determination via Shake-Flask Method

The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement of partitioning.[13][14]

Protocol:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a relevant buffer like PBS pH 7.4 for LogD measurement). Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[14]

-

Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase (e.g., 5 mL of each).

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partition equilibrium.

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[14]

Aqueous Solubility Determination

Both kinetic and thermodynamic solubility are crucial parameters in drug discovery. Kinetic solubility is a high-throughput measure used for initial screening, while thermodynamic solubility represents the true equilibrium solubility.[15]

4.3.1. Kinetic Solubility Protocol (Nephelometry or Turbidimetry)

This method assesses the solubility upon rapid precipitation from a DMSO stock solution.[15][16]

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate: Add a small volume of the DMSO stock (e.g., 2 µL) to the wells of a 96-well microplate.

-

Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentrations (e.g., ranging from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%).

-

Incubation: Mix the plate and incubate at room temperature for a defined period (e.g., 2 hours).

-

Measurement: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is reported as the kinetic solubility.[16]

4.3.2. Thermodynamic Solubility Protocol (Shake-Flask)

This method measures the equilibrium solubility of the solid compound.[17]

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure enough solid is present so that some remains undissolved at equilibrium.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve. This concentration is the thermodynamic solubility.[18]

Expected Spectroscopic Profile

Characterization of the synthesized molecule is confirmed through various spectroscopic techniques. The following represents the expected spectral features for this compound.

| Technique | Expected Features |

| ¹H NMR | ~10-12 ppm (broad s, 1H): Carboxylic acid OH proton. ~7.0-8.5 ppm (m): Aromatic protons of the quinoline and phenyl rings. ~4.7 ppm (septet, 1H): CH proton of the isopropoxy group. ~1.4 ppm (d, 6H): CH₃ protons of the isopropoxy group. |

| ¹³C NMR | ~165-175 ppm: Carboxylic acid carbonyl carbon. ~115-160 ppm: Aromatic and olefinic carbons of the quinoline, phenyl, and isopropoxy groups. ~70 ppm: CH carbon of the isopropoxy group. ~22 ppm: CH₃ carbons of the isopropoxy group. |

| IR (Infrared) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1600, 1500, 1450 cm⁻¹: C=C and C=N stretches of the aromatic rings. ~1250 cm⁻¹: C-O stretch of the ether. |

| Mass Spec (EI) | M⁺ at m/z = 307: Molecular ion peak. [M-45]⁺ (m/z = 262): Loss of the COOH group. [M-43]⁺ (m/z = 264): Loss of the isopropyl group. |

Conclusion

This compound is a compound of significant interest within the broader class of biologically active quinolines. This guide provides a foundational understanding of its molecular structure and key physicochemical properties, leveraging both computational predictions and detailed experimental protocols. The provided methodologies for synthesis, pKa, LogP, and solubility determination offer a practical framework for researchers to produce and rigorously characterize this molecule. Such characterization is the cornerstone of any drug discovery program, enabling the rational design and development of new therapeutic agents.

References

- Benchchem. Review of literature on quinoline-4-carboxylic acid derivatives.

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

- Benchchem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

-

Rowan. Rowan's Free Online pKa Calculator. Available at: [Link]

- Benchchem. Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis.

-

PypKa server. online pKa predictions and biomolecular structure preparation with precomputed data from PDB and AlphaFold DB. Nucleic Acids Research. Available at: [Link]

- Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.

-

DeepKa Web Server. High-Throughput Protein pKa Prediction. Journal of Chemical Information and Modeling. Available at: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. Available at: [Link]

-

BioDuro. ADME Solubility Assay. Available at: [Link]

-

PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available at: [Link]

-

ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available at: [Link]

-

PMC. Development of Methods for the Determination of pKa Values. Available at: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available at: [Link]

-

fastsolv. fastsolv Solubility Predictor. Available at: [Link]

-

bio.tools. MolGpKa. Available at: [Link]

-

Wikipedia. Pfitzinger reaction. Available at: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

FAO AGRIS. A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Available at: [Link]

- Pfitzinger Quinoline Synthesis.

-

Chemaxon. Calculators & Predictors. Available at: [Link]

-

PMC. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available at: [Link]

-

ResearchGate. LogP / LogD shake-flask method v1. Available at: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

- UV-Vis Spectrometry, pKa of a dye.

-

GitHub. mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). Available at: [Link]

-

MDPI. MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Available at: [Link]

-

Rowan. Predicting Solubility. Available at: [Link]

-

JOCPR. Application of pfitzinger reaction in. Available at: [Link]

-

Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available at: [Link]

-

Wikipedia. Doebner reaction. Available at: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available at: [Link]

-

Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available at: [Link]

-

Protocols.io. LogP / LogD shake-flask method. Available at: [Link]

-

Virtual logP On-line. Available at: [Link]

-

ECETOC. assessment of reverse - phase. Available at: [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. Available at: [Link]

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

-

PubMed. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Available at: [Link]

-

openmolecules.org. Calculated LogP. Available at: [Link]

- Interlaboratory study of log P determination by shake-flask and potentiometric methods.

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. www.openmolecules.org [openmolecules.org]

- 6. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 7. iipseries.org [iipseries.org]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. enamine.net [enamine.net]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Therapeutic Potential of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic Acid Derivatives

Technical Guide & Whitepaper

Executive Summary

This technical guide analyzes the therapeutic utility of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid and its structural derivatives.[1] Belonging to the class of 2-arylquinoline-4-carboxylic acids (cinchoninic acid derivatives), these molecules have emerged as high-potency inhibitors of Dihydroorotate Dehydrogenase (DHODH) .

By targeting the fourth step of de novo pyrimidine biosynthesis, these derivatives induce nucleotide starvation in rapidly proliferating cells.[2] This mechanism underpins their triple-threat therapeutic potential in oncology (AML differentiation) , virology (broad-spectrum host-targeting antivirals) , and immunology (suppression of autoreactive T-cells) .[2] This guide details the medicinal chemistry rationale, synthesis protocols, and validation assays required for their development.

Medicinal Chemistry & SAR Rationale

The pharmacological efficacy of this scaffold relies on its ability to mimic the endogenous cofactor Ubiquinone (CoQ10) within the hydrophobic tunnel of the DHODH enzyme.

The Pharmacophore

The structure is defined by three critical zones:

-

The Quinoline Core: Provides the rigid scaffold that stacks against the FMN (Flavin Mononucleotide) cofactor.

-

The C4-Carboxylic Acid: An essential polar "warhead" that forms a salt bridge with the guanidinium group of Arg136 in the DHODH active site.

-

The 2-Aryl Substituent (4-Isopropoxyphenyl): This is the selectivity determinant. The bulky isopropoxy group (

) serves two functions:-

Lipophilic Occupancy: It fills the deep hydrophobic pocket usually occupied by the isoprenoid tail of Ubiquinone.

-

Metabolic Stability: It offers superior resistance to metabolic dealkylation compared to methoxy analogs, extending plasma half-life (

).[2]

-

Representative SAR Data

Data synthesized from comparative studies on Brequinar analogs and quinoline derivatives.[3]

| Compound Variant (R-Group at C2-Phenyl) | DHODH IC50 (nM) | LogP | Notes |

| 4-Isopropoxy (Target) | 12 - 25 | 4.2 | Optimal balance of potency and solubility. |

| 4-Hydroxy | > 500 | 2.1 | Poor membrane permeability; rapid clearance. |

| 4-Methoxy | 85 | 3.4 | Susceptible to O-demethylation by CYPs. |

| 4-Fluoro (Brequinar-like) | 10 - 20 | 4.5 | High potency but often lower solubility. |

| Unsubstituted Phenyl | 250 | 3.8 | Insufficient hydrophobic interaction. |

Mechanism of Action: Pyrimidine Starvation

The therapeutic efficacy stems from "Nucleotide Starvation." Unlike standard chemotherapy that damages DNA, these derivatives starve the cell of the building blocks (UTP, CTP) required to synthesize RNA and DNA.[2]

The Pathway

DHODH is the only mitochondrial enzyme in the pyrimidine pathway.[4] It couples the oxidation of Dihydroorotate (DHO) to Orotate with the reduction of Ubiquinone to Ubiquinol.

Inhibition Consequence:

-

Blockade: The quinoline derivative occupies the Ubiquinone tunnel.

-

Depletion: Intracellular pools of Uridine Monophosphate (UMP) collapse.

-

S-Phase Arrest: Cells cannot replicate DNA (lack of dTTP/dCTP) or synthesize RNA (lack of UTP/CTP).

-

Differentiation/Apoptosis: In AML, this forces immature blasts to differentiate; in viruses, it halts RNA replication.[2]

Pathway Visualization

Figure 1: Mechanism of Action. The derivative blocks the rate-limiting step catalyzed by DHODH, preventing the formation of UMP and downstream nucleic acids.

Experimental Protocols (Self-Validating Systems)

Synthesis: The Modified Pfitzinger Reaction

The most robust route to 2-arylquinoline-4-carboxylic acids is the Pfitzinger reaction, condensing isatin with a ketone.

Reagents:

-

Isatin (1.0 eq)[2]

-

4'-Isopropoxyacetophenone (1.1 eq)

-

Potassium Hydroxide (KOH, 33% aq.[2] solution)

-

Ethanol (Absolute)[2]

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of Isatin in 15 mL of 33% KOH. Heat gently to 40°C until the ring opens to form the isatinate salt (solution turns yellow/orange).

-

Condensation: Add 11 mmol of 4'-Isopropoxyacetophenone dissolved in 10 mL ethanol.

-

Reflux: Reflux the mixture at 80-85°C for 12–24 hours. Validation: Monitor via TLC (System: DCM/MeOH 9:1). Disappearance of isatin indicates completion.

-

Precipitation: Cool the mixture to

in an ice bath. Acidify carefully with glacial acetic acid or 2N HCl to pH 4–5. The quinoline acid will precipitate as a solid. -

Purification: Filter the solid. Recrystallize from Ethanol/DMF to yield the pure product.

Synthesis Workflow Diagram

Figure 2: Modified Pfitzinger Synthesis Workflow for high-yield production of the quinoline scaffold.

Enzymatic Validation: DCIP Reduction Assay

To confirm DHODH inhibition, use the DCIP (2,6-dichlorophenolindophenol) reduction assay.[2] DCIP acts as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced).[2]

Protocol:

-

Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Substrates: L-Dihydroorotate (1 mM), Decylubiquinone (100 µM), DCIP (60 µM).

-

Enzyme: Recombinant human DHODH (5–10 nM).

-

Measurement: Monitor absorbance decrease at 600 nm (

). -

Validation: The rate of absorbance decrease should be linear. Addition of the quinoline derivative should halt this decrease in a dose-dependent manner.

Therapeutic Applications & Translational Insight

Broad-Spectrum Antiviral (Host-Targeting)

Unlike Direct-Acting Antivirals (DAAs) that target viral proteins (prone to mutation), these derivatives target the host enzyme DHODH.

-

Application: Influenza A, SARS-CoV-2, Ebola, Dengue.[2]

-

Logic: RNA viruses have a massive demand for UTP for replication. Depleting the host pool creates a "hostile environment" for the virus.

-

Reference: See Das et al.[5] and Munier-Lehmann et al. for efficacy of quinoline acids in viral models.[3][5][6][7]

Oncology: AML Differentiation

In Acute Myeloid Leukemia (AML), cells are stuck in a blast phase.[2]

-

Mechanism: Pyrimidine starvation triggers a metabolic stress response (p53 activation) that forces AML blasts to differentiate into mature granulocytes or undergo apoptosis.

-

Clinical Precedent: This mimics the effect of Brequinar in clinical trials.

Autoimmune Disorders[2][9]

-

Logic: Activated T-cells require de novo pyrimidine synthesis to expand (clonal expansion). Resting cells use the salvage pathway.

-

Selectivity: This derivative selectively inhibits hyperactive immune responses (Rheumatoid Arthritis, Multiple Sclerosis) while sparing resting cells, similar to Teriflunomide.[2]

References

-

Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity.[2][5] ACS Medicinal Chemistry Letters, 4(6), 517-521.[2][5] [Link]

-

Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: Drug discovery, and therapeutic applications.[2] Journal of Medicinal Chemistry, 56(8), 3148–3167.[2] [Link]

-

Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia.[2] Cell, 167(1), 171-186.[2] [Link][2]

-

Xiong, R., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2.[8] Protein & Cell, 11(10), 723-739.[2] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds [repository.sustech.edu]

- 7. jocpr.com [jocpr.com]

- 8. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Lipophilicity and Potency: The Pharmacological Profile of Isopropoxy-Substituted Quinoline Carboxylic Acids

Topic: Pharmacological Profile of Isopropoxy-Substituted Quinoline Carboxylic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Isopropoxy Advantage

The quinoline carboxylic acid scaffold—historically anchored by compounds like Cinchophen and modern DHODH inhibitors like Brequinar—remains a privileged structure in medicinal chemistry. However, a recurring challenge in optimizing this scaffold is balancing aqueous solubility with membrane permeability and metabolic stability.

This guide focuses on a specific structural optimization: the Isopropoxy (

-

Metabolic Shielding: The secondary alkyl ether is generally more resistant to cytochrome P450-mediated

-dealkylation than primary methyl ethers. -

Hydrophobic Filling: The isopropyl group provides significant steric bulk and lipophilicity (increasing cLogP), allowing it to fill hydrophobic pockets in targets like Dihydroorotate Dehydrogenase (DHODH) or the Benzodiazepine binding site.

-

Conformational Locking: The steric hindrance of the isopropyl group can restrict bond rotation, locking the molecule into a bioactive conformation.

Chemical Space and Synthesis

Core Scaffold Synthesis

The construction of the quinoline-4-carboxylic acid core is most robustly achieved via the Pfitzinger Reaction or the Doebner Condensation .[1]

Protocol A: Modified Pfitzinger Reaction (Isatin Route)

Rationale: This route allows for the pre-installation of the isopropoxy group on the isatin ring (e.g., 5-isopropoxyisatin) or the ketone, ensuring regiospecificity.

-

Reagents: 5-Isopropoxyisatin (1.0 eq), Acetophenone derivative (1.1 eq), KOH (33% aq), Ethanol.

-

Procedure:

-

Dissolve 5-isopropoxyisatin in warm ethanol/KOH solution.

-

Add the acetophenone derivative dropwise.

-

Critical Step: Reflux for 12–24 hours. The color change from orange/red to dark brown indicates ring expansion.

-

Acidify with glacial acetic acid to pH 4–5 to precipitate the free acid.

-

Recrystallize from DMF/Ethanol.

-

Protocol B: Late-Stage Isopropylation (Williamson Ether Synthesis)

Rationale: Used when the starting material is a hydroxy-quinoline carboxylic acid.

-

Reagents: Hydroxy-quinoline-4-carboxylic acid ester (1.0 eq), 2-Bromopropane (1.5 eq),

(2.0 eq), DMF (Anhydrous). -

Procedure:

-

Step 1: Protect the carboxylic acid as a methyl ester (if not already esterified) to prevent esterification of the acid by the alkyl halide.

-

Step 2: Suspend the hydroxy-quinoline ester and

in DMF. Stir at 60°C for 30 min to generate the phenoxide anion. -

Step 3: Add 2-Bromopropane via syringe. Stir at 60–80°C for 4–6 hours. Note: Isopropyl halides are less reactive than methyl halides; heating is essential.

-

Step 4: Hydrolyze the ester (LiOH/THF/Water) to reveal the free acid.

-

Pharmacodynamics: Mechanism of Action

The primary validated target for isopropoxy-substituted quinoline carboxylic acids is Dihydroorotate Dehydrogenase (DHODH) , with secondary activity seen in bacterial DNA Gyrase and CNS receptors (NK3).

DHODH Inhibition (Anticancer & Antiviral)

DHODH catalyzes the rate-limiting step in de novo pyrimidine biosynthesis.[2][3][4][5][6] Rapidly dividing cells (cancer, activated T-cells, viral replication complexes) are hypersensitive to DHODH inhibition.

-

Binding Mode: The carboxylic acid forms a critical salt bridge with Arg136 in the DHODH active site.[4]

-

The Isopropoxy Role: The hydrophobic channel of DHODH (normally occupied by ubiquinone) requires lipophilic occupancy. An isopropoxy group at the C6, C7, or C8 position of the quinoline ring extends into this hydrophobic tunnel, displacing water and increasing binding affinity (

) via entropy-driven hydrophobic effects.

Structure-Activity Relationship (SAR) Visualization

Figure 1: SAR logic for Isopropoxy-Quinoline Carboxylic Acids. The C4-acid is the anchor, while the isopropoxy group acts as a lipophilic optimizer.

Experimental Protocols: Biological Evaluation

In Vitro DHODH Enzymatic Assay

Objective: Determine the

Protocol:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

-

Substrates: L-Dihydroorotate (L-DHO) and Decylubiquinone (

). -

Chromogen: 2,6-Dichlorophenolindophenol (DCIP).

-

Reaction Logic: DHODH reduces

to ubiquinol, which subsequently reduces DCIP (blue) to DCIP-H2 (colorless). The rate of absorbance decrease at 600 nm is proportional to enzyme activity. -

Workflow:

-

Incubate Enzyme + Inhibitor (Isopropoxy analog) for 10 min at 25°C.

-

Initiate reaction by adding Substrate Mix (L-DHO +

+ DCIP). -

Measure

kinetically for 20 minutes.

-

Assay Workflow Visualization

Figure 2: Step-by-step workflow for the DCIP-coupled DHODH inhibition assay.

Comparative Data: Substituent Effects

The following table illustrates the theoretical impact of substituting a methoxy group with an isopropoxy group on a standard quinoline-4-carboxylic acid core (based on general SAR trends in DHODH inhibitors).

| Parameter | Methoxy Analog ( | Isopropoxy Analog ( | Impact Explanation |

| cLogP | ~2.5 | ~3.2 | Isopropoxy increases lipophilicity, improving membrane permeability. |

| Metabolic Stability | Moderate | High | Secondary ethers resist |

| DHODH | 50–100 nM | 10–30 nM | Increased hydrophobic contact area in the ubiquinone channel improves potency. |

| Solubility | Moderate | Low | Higher lipophilicity reduces aqueous solubility; may require formulation as a sodium salt. |

References

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central. Available at: [Link]

-

Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.[2] Available at: [Link]

-

Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. PubMed. Available at: [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. EurekaSelect. Available at: [Link]

-

Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed.[7] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. physchemres.org [physchemres.org]

- 6. benchchem.com [benchchem.com]

- 7. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of a Privileged Scaffold: A Technical Guide to the History and Discovery of 2-Substituted Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring, a fused bicyclic heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry. Its derivatives have given rise to a plethora of therapeutic agents, and among them, the 2-substituted quinoline-4-carboxylic acids hold a place of particular distinction. This technical guide provides an in-depth exploration of the history, discovery, and evolving applications of this remarkable class of compounds, offering a narrative that weaves together seminal synthetic strategies with the ongoing quest for novel therapeutics.

A Historical Perspective: From Classic Reactions to Modern Drug Discovery

The journey of 2-substituted quinoline-4-carboxylic acids is intrinsically linked to the development of fundamental organic reactions. The late 19th century witnessed the emergence of two powerful methods for quinoline synthesis that remain relevant to this day: the Doebner and Pfitzinger reactions.

The Doebner reaction , first described by Oskar Doebner in 1887, provides a direct route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid. This reaction's versatility lies in its ability to accommodate a wide range of anilines and aldehydes, allowing for the generation of diverse libraries of quinoline derivatives.

Shortly after, in 1886, Wilhelm Pfitzinger reported a method that utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids. The Pfitzinger reaction , also known as the Pfitzinger-Borsche reaction, offers a complementary approach to the Doebner synthesis and has been extensively used in the preparation of these compounds.

The initial discovery of the biological potential of the quinoline scaffold can be traced back to the development of antimalarial drugs. The quest for synthetic alternatives to quinine led to the exploration of various quinoline-containing compounds. While the early focus was not specifically on 2-substituted quinoline-4-carboxylic acids, this research laid the groundwork for understanding the drug-like properties of the quinoline nucleus. The subsequent discovery of nalidixic acid in the 1960s, a quinolone antibiotic, marked a pivotal moment, demonstrating the potent antibacterial activity of compounds bearing a related structural core and sparking extensive research into quinoline-based antimicrobials.

Foundational Synthetic Strategies: The Doebner and Pfitzinger Reactions

The enduring utility of the Doebner and Pfitzinger reactions in synthesizing 2-substituted quinoline-4-carboxylic acids warrants a closer examination of their mechanisms and practical application.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction's elegance lies in its one-pot nature, bringing together three readily available starting materials. The reaction is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. Subsequent intramolecular cyclization and dehydration lead to the formation of a dihydroquinoline intermediate, which is then oxidized in situ to the aromatic quinoline-4-carboxylic acid.

Diagram: Mechanism of the Doebner Reaction

Caption: A simplified representation of the Doebner reaction mechanism.

The Pfitzinger Reaction: A Versatile Route from Isatin

The Pfitzinger reaction offers an alternative and equally powerful strategy. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with a carbonyl compound to form an imine, which tautomerizes to an enamine. Intramolecular cyclization of the enamine and subsequent dehydration yield the final 2-substituted quinoline-4-carboxylic acid.

Diagram: Mechanism of the Pfitzinger Reaction

Caption: A simplified overview of the Pfitzinger reaction mechanism.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 2-substituted quinoline-4-carboxylic acid, 2-phenylquinoline-4-carboxylic acid, via both the Doebner and Pfitzinger reactions.

Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction

Materials:

-

Aniline (1.0 mmol, 93 mg)

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Pyruvic acid (1.0 mmol, 88 mg)

-

Ethanol (10 mL)

-

Reflux condenser

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a 50 mL round-bottom flask, add aniline, benzaldehyde, and pyruvic acid.

-

Add ethanol as the solvent.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to reflux (approximately 80°C) and stir for 3-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization from ethanol to yield pure 2-phenylquinoline-4-carboxylic acid.

Protocol 2: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Pfitzinger Reaction

Materials:

-

Isatin (1.0 mmol, 147 mg)

-

Acetophenone (1.1 mmol, 132 mg)

-

Potassium hydroxide (KOH) (3.5 mmol, 196 mg)

-

20% aqueous Ethanol (10 mL)

-

Reflux condenser

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Hydrochloric acid (HCl) or Acetic acid for acidification

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in 20% aqueous ethanol.

-

Add isatin and acetophenone to the basic solution.

-

Attach a reflux condenser and heat the mixture to reflux (80-90°C) with stirring for 18-24 hours.

-

After the reaction is complete, cool the mixture to room temperature and evaporate the ethanol under reduced pressure.

-

Dissolve the residue in a minimum amount of water and wash with diethyl ether to remove any unreacted acetophenone.

-

Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2-phenylquinoline-4-carboxylic acid.

A Spectrum of Biological Activities: From Microbes to Cancer

The true value of the 2-substituted quinoline-4-carboxylic acid scaffold lies in its remarkable breadth of biological activities. The ability to readily modify the substituent at the 2-position, as well as other positions on the quinoline ring, has allowed for the development of compounds with diverse therapeutic applications.

Antimicrobial Activity

The quinoline core is synonymous with antibacterial agents, and 2-substituted quinoline-4-carboxylic acid derivatives are no exception. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. The primary mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

| Compound Derivative | Target Organism(s) | MIC (µg/mL) | Reference |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | 64 | |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | 128 | |

| Substituted quinolines | Gram (+) and Gram (-) bacteria | 62.50–250 |

Anticancer Activity

A significant area of research for 2-substituted quinoline-4-carboxylic acids has been in the field of oncology. These compounds have been shown to exert their anticancer effects through multiple mechanisms of action.

1. Dihydroorotate Dehydrogenase (DHODH) Inhibition:

Several 2-substituted quinoline-4-carboxylic acids are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. Rapidly proliferating cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making them particularly vulnerable to DHODH inhibition.

2. Histone Deacetylase (HDAC) Inhibition:

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers. Certain 2-substituted quinoline-4-carboxylic acid derivatives have been identified as inhibitors of HDACs, particularly HDAC3, leading to cell cycle arrest and apoptosis in cancer cells.

Diagram: HDAC Inhibition by 2-Substituted Quinoline-4-Carboxylic Acids

Caption: Mechanism of anticancer activity via HDAC inhibition.

3. Sirtuin 3 (SIRT3) Inhibition:

SIRT3, a mitochondrial deacetylase, has emerged as a therapeutic target in certain cancers. Selective inhibitors of SIRT3 based on the 2-substituted quinoline-4-carboxylic acid scaffold have been developed, demonstrating the ability to induce cell cycle arrest and differentiation in leukemia cell lines.

Diagram: SIRT3 Inhibition Pathway

Caption: Inhibition of SIRT3 by quinoline derivatives disrupts mitochondrial function.

| Compound Derivative | Target | Cancer Cell Line(s) | IC50/Activity | Reference |

| C44 | DHODH | VSV and WSN-Influenza | 2 nM and 41 nM (EC50) | |

| D28 | HDAC3 | K562 (Leukemia) | Potent in vitro anticancer activity | |

| P6 | SIRT3 | MLLr leukemic cell lines | 0.87 - 1.90 µM | |

| 3j | Not specified | MCF-7 (Breast) | 82.9% growth reduction |

Antiviral and Anti-inflammatory Activities

The therapeutic potential of 2-substituted quinoline-4-carboxylic acids extends beyond antimicrobial and anticancer applications. Research has demonstrated their efficacy as antiviral and anti-inflammatory agents.

Antiviral Activity: Certain derivatives have shown promising activity against various viruses, including orthopoxviruses and enterovirus D68 (EV-D68). The mechanism of antiviral action can be multifaceted, including the inhibition of viral replication processes.

Anti-inflammatory Activity: The anti-inflammatory properties of some 2-substituted quinoline-4-carboxylic acids have also been investigated. The proposed mechanism for some derivatives involves the downregulation of T-cell function, distinguishing their action from that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Conclusion: A Scaffold with a Bright Future

The journey of 2-substituted quinoline-4-carboxylic acids from their origins in classic organic reactions to their current status as a versatile pharmacophore is a testament to the enduring power of chemical synthesis in drug discovery. The foundational work of Doebner and Pfitzinger provided the tools to construct this privileged scaffold, and generations of scientists have since explored and expanded its therapeutic potential. From combating infectious diseases to offering new strategies in the fight against cancer, these compounds continue to be a rich source of inspiration for the development of novel medicines. The ease of their synthesis, coupled with the vast chemical space that can be explored through substitution, ensures that the story of 2-substituted quinoline-4-carboxylic acids is far from over. Future research will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutics built upon this remarkable molecular framework.

References

- Studies on human Gram(+) and Gram(−) pathogenic bacteria showed that the substituted quinolines exhibited selective antimicrobial activities with MIC values of 62.50–250 μg/ml. All tested quinoline derivatives were found to be effective inhibitors of acetylcholinesterase (AChE) and the human carbonic anhydrase I and II isoforms (hCA I and II), with Ki values of 46.04–956.82 nM for hCA I, 54.95–976.93 nM for hCA II, and 5.51–155.22 nM for AChE. As a result, the

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

Introduction: The Enduring Relevance of the Pfitzinger Reaction in Modern Drug Discovery

Since its discovery by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger reaction has remained a cornerstone of heterocyclic chemistry.[1][2][3] It provides a direct and versatile pathway to quinoline-4-carboxylic acids, a molecular scaffold of immense significance in medicinal chemistry. This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions.[4][5] The resulting quinoline-4-carboxylic acid core is a "privileged structure," frequently found in compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[2][4]

This guide offers an in-depth exploration of the Pfitzinger reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles. It provides field-tested protocols and troubleshooting advice to empower researchers, scientists, and drug development professionals to successfully leverage this powerful synthetic tool.

Pillar 1: The Reaction Mechanism – A Stepwise Elucidation

Understanding the mechanism of the Pfitzinger reaction is critical for optimizing conditions and troubleshooting unexpected outcomes. The reaction proceeds through a well-established sequence initiated by a strong base, typically potassium or sodium hydroxide.[3][6]

-

Base-Mediated Isatin Ring Opening: The reaction begins with the nucleophilic attack of a hydroxide ion on one of the carbonyl groups of isatin. This hydrolyzes the amide bond, opening the five-membered ring to form a water-soluble keto-acid intermediate, the salt of 2-amino-α-oxo-benzeneacetic acid.[3][4] While this intermediate can be isolated, it is almost always generated in situ.[3] Pre-dissolving the isatin in the basic solution before adding the carbonyl component is a crucial experimental technique to ensure this step proceeds to completion, which can improve yields and reduce side reactions.[7]

-

Condensation and Imine/Enamine Formation: The newly formed aniline derivative then condenses with the carbonyl compound (e.g., a ketone or aldehyde). The primary amine attacks the carbonyl carbon, leading to the formation of a Schiff base (imine) after dehydration.[8][9] This imine is in tautomeric equilibrium with its more stable enamine form.[3][4]

-

Intramolecular Cyclization and Dehydration: The final phase involves an intramolecular cyclization. The enamine attacks the ketone carbonyl within the same molecule in a Claisen-type condensation.[8] This step forms a new six-membered ring. Subsequent dehydration (loss of a water molecule) aromatizes the ring system, yielding the final substituted quinoline-4-carboxylic acid product.[3][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. jocpr.com [jocpr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. iipseries.org [iipseries.org]

Application Notes and Protocols for In Vitro Assay of Quinoline Carboxylic Acid Activity

Introduction: The Versatile Scaffold of Quinoline Carboxylic Acids

The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous synthetic compounds and natural products with a broad spectrum of pharmacological activities.[1] Among its derivatives, quinoline carboxylic acids have garnered significant attention, particularly the fluoroquinolones, which are potent antibacterial agents.[2][3] The versatility of the quinoline scaffold allows for substitutions at multiple positions, enabling the fine-tuning of biological properties to target a range of diseases, from bacterial infections to cancer.[1][4]

The primary mechanism of antibacterial action for most quinolone carboxylic acids is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them excellent targets for antibacterial agents.[1][6] Beyond their antibacterial prowess, certain quinoline carboxylic acid derivatives have demonstrated potent anticancer activity by inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis in rapidly proliferating cancer cells.[1][8]

This technical guide provides a comprehensive overview of the essential in vitro assays required to characterize the activity of novel quinoline carboxylic acid derivatives. We will delve into the principles and detailed protocols for assessing antibacterial activity, inhibition of target enzymes, and potential off-target effects such as cytotoxicity and cardiotoxicity.

Part 1: Foundational Antibacterial Activity Profiling

The initial screening of any new quinoline carboxylic acid derivative with potential antibacterial activity involves determining its potency against a panel of relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are the gold standards for this purpose.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] This assay is fundamental for quantifying the potency of a compound and is a critical parameter in drug development.

The broth microdilution method is a widely used technique for determining MIC values. It involves preparing two-fold serial dilutions of the test compound in a 96-well microtiter plate.[9] A standardized inoculum of the test bacterium is then added to each well. Following incubation, the wells are visually inspected for turbidity, indicating bacterial growth. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Materials:

-

Test quinoline carboxylic acid compound

-

Control antibiotic (e.g., ciprofloxacin, levofloxacin)[11]

-

96-well sterile microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[12]

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)[2][3]

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

The MBC assay is a follow-up to the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted to determine the percentage of killed bacteria.

Materials:

-

Completed MIC plate

-

Tryptic Soy Agar (TSA) or other suitable agar plates

-

Sterile pipette tips

-

Incubator (37°C)

Procedure:

-

Subculturing: From each well of the MIC plate that shows no visible growth (at and above the MIC), plate a 10 µL aliquot onto a fresh, antibiotic-free agar plate.

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.

-

MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[9]

Data Presentation: MIC and MBC Values

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| Test Compound A | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal |

| Test Compound B | E. coli ATCC 25922 | 2 | >64 | Bacteriostatic |

| Ciprofloxacin | S. aureus ATCC 29213 | 0.25 | 0.5 | Bactericidal |

| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | Bactericidal |

This table presents hypothetical data for illustrative purposes.

Workflow for Antibacterial Susceptibility Testing

Caption: Workflow for MIC and MBC determination.

Part 2: Target Engagement - Topoisomerase Inhibition Assays

To confirm that the antibacterial activity of a quinoline carboxylic acid is due to its intended mechanism of action, it is essential to perform assays that directly measure the inhibition of DNA gyrase and topoisomerase IV.[6][7]

DNA Gyrase Supercoiling Inhibition Assay

DNA gyrase introduces negative supercoils into DNA, a process that requires ATP hydrolysis.[13] This assay measures the ability of a compound to inhibit this supercoiling activity.

Relaxed circular plasmid DNA is incubated with DNA gyrase in the presence of ATP and varying concentrations of the test compound. The different topological forms of the plasmid (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis. An effective inhibitor will prevent the conversion of relaxed DNA to its supercoiled form.

Materials:

-

Purified E. coli DNA gyrase (subunits A and B)

-

Relaxed pBR322 plasmid DNA

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol)

-

Test compound

-

Control inhibitor (e.g., novobiocin, ciprofloxacin)

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide, SYBR Safe)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test compound.

-

Enzyme Addition: Add DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the relaxed and supercoiled forms are well separated.

-

Visualization: Stain the gel with a DNA stain and visualize it under UV light. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined by densitometry.

Topoisomerase IV Decatenation Assay

Topoisomerase IV is primarily responsible for decatenating (unlinking) intertwined daughter chromosomes following DNA replication.

This assay uses kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules found in trypanosomes, as a substrate.[6] Topoisomerase IV decatenates this network into individual minicircles. The reaction products are then analyzed by agarose gel electrophoresis. Inhibitors of topoisomerase IV will prevent the release of minicircles from the kDNA network.

Materials:

-

Purified E. coli Topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA)

-

Topoisomerase IV assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP)

-

Test compound

-

Control inhibitor (e.g., ciprofloxacin)

-

Agarose gel electrophoresis system

-

DNA stain

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA (e.g., 0.2 µg), and varying concentrations of the test compound.

-

Enzyme Addition: Add topoisomerase IV to start the reaction.

-

Incubation: Incubate at 37°C for 1 hour.

-

Termination and Electrophoresis: Stop the reaction and analyze the products by 1% agarose gel electrophoresis as described for the gyrase assay.

-

Data Analysis: The IC₅₀ is the concentration of the compound that inhibits 50% of the decatenation activity.

Data Presentation: Topoisomerase Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) |

| Test Compound A | E. coli DNA Gyrase | 0.8 |

| Test Compound A | E. coli Topoisomerase IV | 5.2 |

| Ciprofloxacin | E. coli DNA Gyrase | 0.5 |

| Ciprofloxacin | E. coli Topoisomerase IV | 3.0 |

This table presents hypothetical data for illustrative purposes.

Mechanism of Topoisomerase Inhibition by Quinolones

Caption: Quinolones trap topoisomerases in a "cleavable complex".

Part 3: Safety and Selectivity Profiling

While potent activity against bacterial targets is desired, it is equally important to assess the potential for adverse effects on mammalian cells. Cytotoxicity and cardiotoxicity are key safety parameters to evaluate during early-stage drug discovery.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14] It is a rapid and widely used method to determine the cytotoxic potential of a compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay.[14] Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

-

96-well cell culture plates

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that inhibits 50% of cell growth (IC₅₀ or GI₅₀) is determined.[5][15]

hERG Channel Inhibition Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[16][17][18] Therefore, assessing the potential for hERG inhibition is a critical safety screen for new drug candidates.

The most direct method for assessing hERG channel activity is the patch-clamp electrophysiology technique.[17] This assay measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293). The test compound is applied at various concentrations to determine its ability to block this current.

Materials:

-

HEK293 cell line stably expressing the hERG channel

-

Automated patch-clamp system (e.g., IonFlux, QPatch)

-

Extracellular and intracellular recording solutions

-

Test compound

Procedure:

-

Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension.

-

System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

-

Cell Sealing: The system automatically establishes a high-resistance "gigaseal" between the cell membrane and the recording aperture.

-

Current Recording: A specific voltage protocol is applied to the cell to elicit hERG currents. A stable baseline recording is established.

-

Compound Application: The test compound is applied at increasing concentrations, and the hERG current is recorded at each concentration.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.

Data Presentation: Safety Profiling

| Compound | Cell Line Cytotoxicity IC₅₀ (µM) | hERG Inhibition IC₅₀ (µM) |

| Test Compound A | >100 | 85 |

| Moxifloxacin | ~50 | 29 |

This table presents hypothetical data for illustrative purposes. Moxifloxacin data is for reference.[16]

Conclusion: An Integrated Approach to Characterization

The in vitro assays detailed in this guide provide a robust framework for the initial characterization of novel quinoline carboxylic acid derivatives. By systematically evaluating antibacterial potency, target engagement, and key safety liabilities, researchers can efficiently identify promising lead candidates for further development. This integrated approach, combining microbiology, biochemistry, and toxicology, is essential for navigating the complexities of drug discovery and advancing new therapeutic agents to the clinic.

References

- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. (n.d.).

- Application Notes and Protocols for Cell Culture-Based Assays for Fleroxacin Cytotoxicity - Benchchem. (n.d.).

-

Quinolinic acid - Wikipedia. (2024, February 19). Retrieved February 24, 2026, from [Link]

-

Oyamada, Y., Ito, H., & Tanaka, M. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 45(11), 3242–3244. [Link]

-

He, Z., Zhang, J., & Zhou, Y. (2014). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 5(8), 923–928. [Link]

-

Lode, H., Borner, K., & Koeppe, P. (1990). Pharmacokinetic disposition of quinolones in human body fluids and tissues. Journal of Antimicrobial Chemotherapy, 26 Suppl B, 41–49. [Link]

-

Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial. (2022, June 7). u:scholar. Retrieved February 24, 2026, from [Link]

-

Malik, M., Drlica, K., & Zhao, X. (2006). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy, 50(2), 775–778. [Link]

-

Asahina, Y., Araya, I., & Iwata, M. (2007). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Chemical and Pharmaceutical Bulletin, 55(1), 129–132. [Link]

-

Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (2022, June 7). Taylor & Francis. Retrieved February 24, 2026, from [Link]

-

Pintilie, L., Negut, C., Oniscu, C., Caproiu, M. T., Nechifor, M., Iancu, L., Ghiciuc, C., & Ursu, R. (2009). Synthesis and Antibacterial Activity of Some Novel Quinolones. Romanian Biotechnological Letters, 14(5), 4679–4685. [Link]

-

Stein, G. E. (1996). Pharmacokinetics and Pharmacodynamics of Newer Fluoroquinolones. Clinical Infectious Diseases, 23(Supplement_1), S19–S24. [Link]

-

Khodursky, A. B., Zechiedrich, E. L., & Cozzarelli, N. R. (1995). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 92(25), 11801–11805. [Link]

-

Le, T., Le, V., & Peryshkov, D. (2020). Design of (quinolin-4-ylthio)carboxylic acids as new Escherichia coli DNA gyrase B inhibitors: machine learning studies, molecular docking, synthesis and biological testing. Bioorganic & Medicinal Chemistry, 28(6), 115369. [Link]

-

Neu, H. C. (1986). Comparative Antibacterial Activity of New Quinolone-Carboxylic Acid Derivatives. Clinical Infectious Diseases, 8(Supplement_5), S485–S490. [Link]

-

Gootz, T. D., Barrett, J. F., & Sutcliffe, J. A. (1990). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. Antimicrobial Agents and Chemotherapy, 34(1), 8–12. [Link]

-

Turnidge, J. (1999). Pharmacokinetics and pharmacodynamics of fluoroquinolones. Drugs, 58 Suppl 2, 29–36. [Link]

-

Pessina, A., Neri, M. G., & Mineo, E. (1994). In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. Toxicology in Vitro, 8(6), 1149–1154. [Link]

-

Aldred, K. J., Blower, T. R., & Kerns, R. J. (2014). Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge. Nucleic Acids Research, 42(4), 2568–2577. [Link]

-

Dubey, S., Bhardwaj, S., Singh, E., Prabhakaran, P., & Cherian, A. (2019). A Computational Study of Molecular Interactions and In Vitro Antibacterial Activity of 6-Substituted Quinoline Carboxylic Acid Derivatives as DNA Gyrase Inhibitors. Letters in Drug Design & Discovery, 15(6), 633–642. [Link]

-

Kędzierska, E., & Leś, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(2), 266. [Link]

-

Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1269–1280. [Link]

-

Ashley, R. E., Pandya, A., & Osheroff, N. (2024). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases, 10(3), 967–977. [Link]

-

Domagala, J. M., Hagen, S. E., & Heifetz, C. L. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394–404. [Link]

-

An integrated pharmacokinetic, pharmacogenomic and pharmacodynamic study of fluoroquinolones in the context of intracellular infections. (n.d.). DIAL@UCLouvain. Retrieved February 24, 2026, from [Link]

-